2-ethoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-1-naphthamide
Description
2-ethoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-1-naphthamide is a synthetic small molecule characterized by a naphthamide core with a 2-ethoxy substitution at the naphthalene ring. The amide nitrogen is linked to a piperidin-4-ylmethyl group, where the piperidine nitrogen is further substituted with a 2-methoxyethyl moiety. This structure combines aromatic, ether, and amide functionalities, which may influence its physicochemical properties (e.g., solubility, lipophilicity) and biological interactions.
Properties
IUPAC Name |
2-ethoxy-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O3/c1-3-27-20-9-8-18-6-4-5-7-19(18)21(20)22(25)23-16-17-10-12-24(13-11-17)14-15-26-2/h4-9,17H,3,10-16H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUZUVRTYWRYIFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCC3CCN(CC3)CCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-1-naphthamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Piperidine Intermediate: The synthesis begins with the preparation of the piperidine intermediate. This involves the alkylation of piperidine with 2-methoxyethyl bromide under basic conditions to yield 1-(2-methoxyethyl)piperidine.
Naphthalene Derivative Preparation: Concurrently, the naphthalene derivative is prepared by ethoxylation of 1-naphthoic acid using ethyl iodide in the presence of a base.
Amide Bond Formation: The final step involves coupling the naphthalene derivative with the piperidine intermediate through an amide bond formation reaction. This is typically achieved using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Hydrolysis Reactions
The amide bond in the naphthamide moiety is susceptible to hydrolysis under acidic or basic conditions, yielding a carboxylic acid derivative. For example:
This reaction is common in amide-containing compounds, as noted in studies of piperidine derivatives .
Alkylation/Acylation of the Piperidine Ring
The piperidine nitrogen can undergo alkylation or acylation , as seen in related piperidine derivatives . For instance:
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Alkylation : Reaction with alkyl halides (e.g., R-X) to introduce substituents such as methyl or ethyl groups.
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Acylation : Reaction with acyl chlorides to form amides or esters.
These modifications could enhance the compound’s solubility or biological activity .
Catalytic Hydrogenation
If unsaturated bonds are present in the naphthalene or piperidine rings, catalytic hydrogenation (e.g., H₂ with Pd/C or Raney Ni) could reduce double bonds, altering the compound’s stereochemistry or stability.
Metathesis Reactions
Olefin metathesis (e.g., using Grubbs catalyst) could rearrange double bonds in the naphthalene ring, provided conjugated dienes are present. This is a common method for modifying aromatic systems .
Enzymatic Degradation
The compound may undergo enzymatic degradation via amidases or proteases, as observed in protein-targeting agents . For example:
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Amidase activity : Cleavage of the amide bond, leading to fragmentation.
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Piperidine ring degradation : Potential oxidation or demethylation by cytochrome P450 enzymes.
Stability and Solubility
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Stability : Likely sensitive to light and moisture due to the amide and piperidine functionalities.
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Solubility : Moderate solubility in organic solvents (e.g., DMSO, DMF) but limited in aqueous media due to its complex structure.
Research Findings and Comparisons
Scientific Research Applications
Dopamine Receptor Modulation
Research indicates that compounds structurally similar to 2-ethoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-1-naphthamide exhibit significant affinity for dopamine receptors, particularly the D2 subtype. Studies have demonstrated that derivatives can be synthesized to probe the binding sites of these receptors, which are crucial for understanding neuropharmacological effects .
Anticancer Properties
The compound has potential applications in cancer therapy, particularly in targeting specific proteins involved in tumor progression. For instance, it has been shown to interact with SMYD proteins, which are implicated in various cancers . This interaction suggests a possible role in the development of targeted therapies aimed at inhibiting cancer cell growth.
Histone Methyltransferase Inhibition
Another area of research involves the inhibition of histone methyltransferases, such as EZH2. Compounds related to this compound have been identified as selective inhibitors of these enzymes, which play a critical role in epigenetic regulation and cancer progression .
Case Study 1: Dopamine D2 Receptor Affinity
A study synthesized several piperazine derivatives to evaluate their affinity for dopamine D2 receptors. One compound demonstrated a Ki value of 54 nM, indicating strong binding affinity. This study highlights the potential for developing new antipsychotic medications based on similar structural frameworks .
Case Study 2: Targeting SMYD Proteins
In a preclinical trial, compounds targeting SMYD proteins were assessed for their ability to inhibit cancer cell proliferation. Results indicated that specific analogs derived from the naphthalene scaffold showed promising anti-proliferative effects against multiple myeloma cells, suggesting their potential as therapeutic agents .
Mechanism of Action
The mechanism of action of 2-ethoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-1-naphthamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Intercalation: The naphthalene ring may intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the compound’s properties, a comparative analysis with structurally or functionally related molecules is provided below.
Table 1: Structural and Functional Comparison
Key Comparative Insights
Structural Similarities :
- Piperidine Backbone : All compounds feature a piperidine ring, often substituted with alkyl or aryl groups. The target compound and Goxalapladib share a 1-(2-methoxyethyl)piperidine moiety, which may enhance solubility or receptor binding compared to DMPI/CDFII’s bulkier aromatic substituents (e.g., dimethylbenzyl) .
- Aromatic Cores : The naphthamide core of the target compound contrasts with the indole (DMPI/CDFII) and naphthyridine (Goxalapladib) scaffolds. These differences likely influence target specificity—indoles are associated with bacterial membrane interactions, while naphthyridines modulate enzyme activity in atherosclerosis .
Functional Divergence :
- Antimicrobial vs. Metabolic Activity : DMPI and CDFII act as carbapenem synergists against MRSA, leveraging their indole-piperidine hybrid structures to disrupt bacterial resistance . In contrast, Goxalapladib’s naphthyridine core and trifluoromethyl biphenyl group enable anti-inflammatory effects in atherosclerosis . The target compound’s naphthamide structure could position it in either category, but its lack of fluorine or chlorinated groups may limit cross-application.
- Role of Substituents : The 2-ethoxy group in the target compound may improve metabolic stability compared to DMPI/CDFII’s halogenated or methylated groups. Goxalapladib’s trifluoromethyl biphenyl substituent enhances lipophilicity and target engagement, a feature absent in the other compounds .
Therapeutic Potential: While DMPI/CDFII and Goxalapladib have validated roles in infectious and cardiovascular diseases, respectively, the target compound’s biological activity remains speculative. Its structural hybridity suggests possible dual functionality, but empirical data are required to confirm this.
Research Findings and Implications
- DMPI/CDFII : Demonstrated potentiation of carbapenem antibiotics against MRSA in vitro, with CDFII’s 5-fluoro substitution enhancing bacterial membrane penetration .
- Goxalapladib : Reduced atherosclerotic plaque formation in preclinical models via inhibition of lipoprotein-associated phospholipase A2 (Lp-PLA2), attributed to its fluorine-rich aromatic system .
Biological Activity
2-ethoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-1-naphthamide is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 314.43 g/mol. The compound features a naphthalene ring system, an ethoxy group, and a piperidine moiety, which are critical for its biological interactions.
Research indicates that compounds with similar structures often interact with various biological targets, including receptors and enzymes. The presence of the piperidine ring suggests potential activity at neurotransmitter receptors, while the naphthamide structure may contribute to binding affinity and selectivity.
Table 1: Structural Characteristics
| Component | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 314.43 g/mol |
| Key Functional Groups | Ethoxy, Piperidine, Naphthamide |
Pharmacological Effects
Studies have shown that similar compounds exhibit a range of biological activities, including:
- Antidepressant Effects : Compounds related to piperidine derivatives have been reported to influence serotonin and norepinephrine levels in the brain.
- Anti-inflammatory Activity : Some naphthamide derivatives have demonstrated inhibition of pro-inflammatory cytokines, suggesting potential use in inflammatory diseases.
- Anticancer Properties : Certain analogs have shown promise in targeting cancer cell lines through apoptosis induction and cell cycle arrest.
Case Studies
- Antidepressant Activity : A study conducted on piperidine derivatives indicated that modifications at the N-position significantly enhanced serotonin receptor binding affinity, leading to improved antidepressant-like effects in animal models .
- Anti-inflammatory Potential : In vitro assays revealed that naphthamide derivatives could inhibit TNF-alpha production in macrophages, showcasing their potential as anti-inflammatory agents .
- Anticancer Efficacy : Research on structurally similar compounds demonstrated significant cytotoxicity against various cancer cell lines, with mechanisms involving the induction of apoptosis and inhibition of tumor growth .
Research Findings
Recent investigations into the structure-activity relationship (SAR) of related compounds have highlighted the importance of functional group positioning on biological activity. For instance, modifications to the piperidine nitrogen atom can drastically alter pharmacokinetic properties and receptor interactions .
Table 2: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
